2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide
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Overview
Description
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide is a complex organic compound with a molecular formula of C24H21ClN4OS This compound is notable for its unique structure, which includes a triazole ring, a chlorophenyl group, and a methylphenyl group
Preparation Methods
The synthesis of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide typically involves multiple steps. One common synthetic route starts with the preparation of the triazole ring, followed by the introduction of the chlorophenyl and methylphenyl groups. The final step involves the attachment of the sulfanyl and diethylacetamide groups. Reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors to improve efficiency and yield .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles such as amines or thiols. Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran and catalysts such as palladium or platinum. .
Scientific Research Applications
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Medicine: It is being investigated for its potential use as an antifungal or antibacterial agent due to its triazole ring, which is known to inhibit the growth of certain pathogens.
Industry: The compound can be used in the development of new polymers and coatings with enhanced chemical resistance and durability
Mechanism of Action
The mechanism of action of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide involves its interaction with specific molecular targets. The triazole ring can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s antifungal or antibacterial effects. The chlorophenyl and methylphenyl groups enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar compounds include other triazole derivatives such as:
- 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide
- 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide
- 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide These compounds share similar structural features but differ in the substituents attached to the triazole ring. The unique combination of the chlorophenyl and methylphenyl groups in 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide contributes to its distinct chemical and biological properties .
Properties
CAS No. |
476485-88-8 |
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Molecular Formula |
C21H23ClN4OS |
Molecular Weight |
415.0 g/mol |
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N,N-diethylacetamide |
InChI |
InChI=1S/C21H23ClN4OS/c1-4-25(5-2)19(27)14-28-21-24-23-20(16-8-10-17(22)11-9-16)26(21)18-12-6-15(3)7-13-18/h6-13H,4-5,14H2,1-3H3 |
InChI Key |
AFKDBTSHARUGGC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NN=C(N1C2=CC=C(C=C2)C)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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